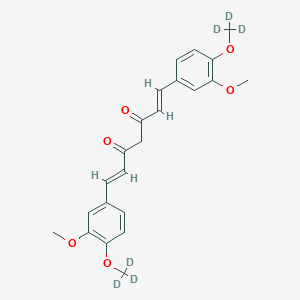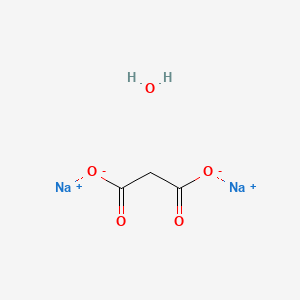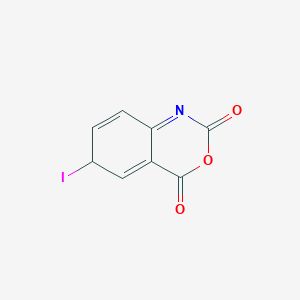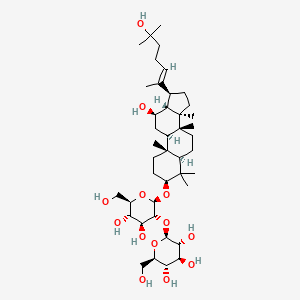
Dimethoxycurcumin-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxycurcumin-d6 is a deuterium-labeled derivative of dimethoxycurcumin, which itself is a derivative of curcumin. Curcumin is the principal curcuminoid found in turmeric, a member of the ginger family. This compound retains the bioactive properties of curcumin, such as anti-inflammatory and antioxidant activities, but with enhanced metabolic stability and bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethoxycurcumin-d6 is synthesized by modifying the chemical structure of curcumin. The process involves the conversion of hydroxyl groups in curcumin to methoxyl groups, followed by the incorporation of deuterium. One common method involves the use of deuterated reagents in the methylation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The thin-film dispersion method is often employed, using ethanol as a solvent. The optimal preparation conditions include a mass ratio of phospholipid to cholesterol of 10:1 and a mass ratio of phospholipid to dimethoxycurcumin of 1,000:10, with the hydration temperature set at 60°C .
Análisis De Reacciones Químicas
Types of Reactions
Dimethoxycurcumin-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Methoxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dimethoxycurcumin-d6 has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: It is employed in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: This compound is studied for its potential anticancer properties, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis
Mecanismo De Acción
Dimethoxycurcumin-d6 exerts its effects through multiple molecular targets and pathways. It inhibits the expression of cyclin-dependent kinase four and cyclin-D1 while inducing the expression of p53 and p21, leading to cell cycle arrest. Additionally, it increases reactive oxygen species levels, causing oxidative stress and mitochondrial dysfunction, which contribute to its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: The parent compound with similar bioactivities but lower metabolic stability.
Bis-demethoxycurcumin: Another curcumin derivative with different substitution patterns.
Dimethylcurcumin: A structurally similar compound with methyl groups instead of methoxyl groups
Uniqueness
Dimethoxycurcumin-d6 is unique due to its enhanced metabolic stability and bioavailability compared to curcumin. The incorporation of deuterium further improves its stability, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H24O6 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(1E,6E)-1,7-bis[3-methoxy-4-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+/i1D3,2D3 |
Clave InChI |
HMJSBVCDPKODEX-NXMGGCCKSA-N |
SMILES isomérico |
[2H]C(OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC([2H])([2H])[2H])OC)OC)([2H])[2H] |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)





![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12366066.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,2,2,2-tetradeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12366072.png)

![(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid](/img/structure/B12366077.png)
